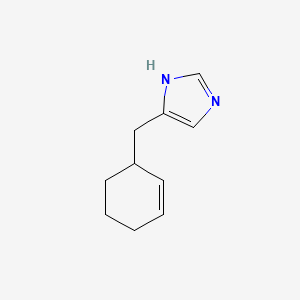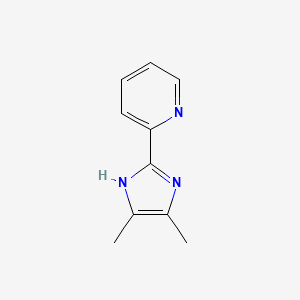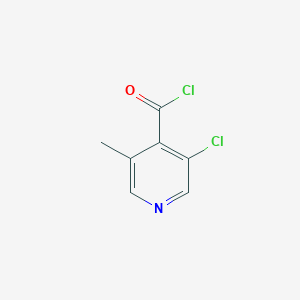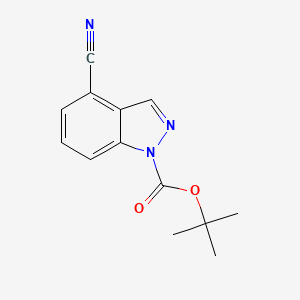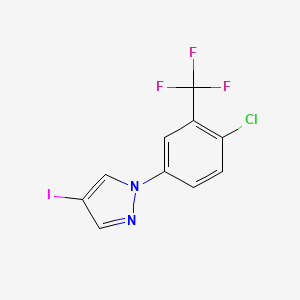
1-(4-chloro-3-(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Substitution Reactions: The 4-chloro-3-(trifluoromethyl)phenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a 4-chloro-3-(trifluoromethyl)phenyl halide with the pyrazole ring.
Iodination: The final step involves the iodination of the pyrazole ring, which can be achieved using iodine or an iodine-containing reagent under appropriate conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chloro-3-(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(4-chloro-3-(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-chloro-3-(trifluoromethyl)phenyl group and the iodine atom can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-iodo-1H-pyrazole: Similar structure but with the iodine atom at a different position.
1-(4-Chloro-3-(trifluoromethyl)phenyl)-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
1-(4-Chloro-3-(trifluoromethyl)phenyl)-4-fluoro-1H-pyrazole: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 1-(4-Chloro-3-(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole is unique due to the presence of both the 4-chloro-3-(trifluoromethyl)phenyl group and the iodine atom, which can impart distinct chemical and physical properties. These features can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H5ClF3IN2 |
|---|---|
Peso molecular |
372.51 g/mol |
Nombre IUPAC |
1-[4-chloro-3-(trifluoromethyl)phenyl]-4-iodopyrazole |
InChI |
InChI=1S/C10H5ClF3IN2/c11-9-2-1-7(3-8(9)10(12,13)14)17-5-6(15)4-16-17/h1-5H |
Clave InChI |
BWUCRTJNMDUKMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N2C=C(C=N2)I)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


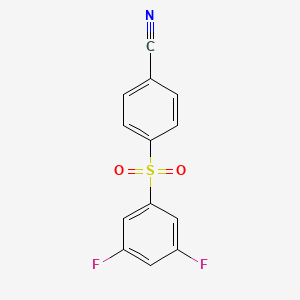
![N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12824326.png)
![4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12824327.png)
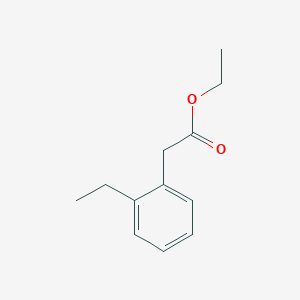


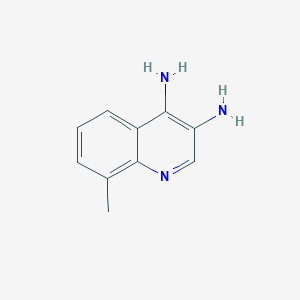
![3-Bromo-[1,1'-biphenyl]-2-amine](/img/structure/B12824362.png)
